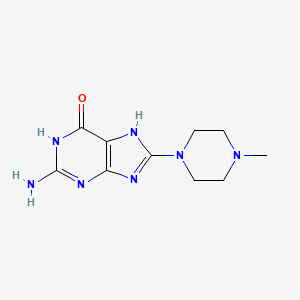
2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one, also known as MPAPO, is a purine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This molecule has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for drug development. In
作用机制
The mechanism of action of 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, this compound has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. It has also been shown to modulate the activity of adenosine receptors, which play a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, antitumor, and anti-inflammatory activities. It has been shown to inhibit the growth of various viral and bacterial strains, including HIV, herpes simplex virus, and Staphylococcus aureus. In addition, this compound has been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various biological processes. In addition, its relatively simple synthesis method and high yield make it a cost-effective option for researchers. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one. One area of interest is the development of this compound-based drugs for the treatment of viral and bacterial infections. Another area of interest is the exploration of this compound's potential as an anti-cancer agent. In addition, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity. Finally, the development of new experimental techniques and methods for working with this compound could expand its potential applications in various areas of biomedical research.
合成方法
The synthesis of 2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one involves the reaction of 2,6-diaminopurine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as the final product. The yield and purity of the product can be optimized by varying the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
2-amino-8-(4-methyl-1-piperazinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory effects. These properties make it a promising candidate for drug development in various therapeutic areas.
属性
IUPAC Name |
2-amino-8-(4-methylpiperazin-1-yl)-1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O/c1-16-2-4-17(5-3-16)10-12-6-7(14-10)13-9(11)15-8(6)18/h2-5H2,1H3,(H4,11,12,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQMWWPHJXBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6027951.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)
![tert-butyl {3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}carbamate](/img/structure/B6027964.png)
![N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)
![6-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6027986.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)

![1-[(5-chloro-2-thienyl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6028009.png)
![N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6028011.png)
![N-cyclopentyl-2-(2-methyl-1H-imidazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B6028017.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(3-phenylpropyl)-2-pyrrolidinone](/img/structure/B6028021.png)